2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is the divalent iron ion (Fe(II)) . The compound forms a complex with Fe(II), which is characterized by a high-spin state .
Mode of Action
The compound interacts with its target, the Fe(II) ion, through a reaction with a tridentate ligand . This interaction results in the formation of an iron(II) complex .
Biochemical Pathways
It is known that some transition metal complexes can exist in two spin states and can be switched between them under an appropriate external stimulus . This ability is most often found in the iron(II) complexes with the metal ion in the (pseudo)octahedral environment of the nitrogen-containing heterocyclic ligands .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Fe(II) ion. The formation of the iron(II) complex and the high-spin state of the Fe(II) ion could potentially influence various physical properties, including the magnetic moment, color, dielectric constant, and electrical resistance .
Biochemical Analysis
Biochemical Properties
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations used . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors and modifying their activity . This compound also impacts cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can interact with DNA and RNA, influencing the transcription and translation processes . These interactions result in changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins.
Properties
IUPAC Name |
2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)9-8-10-14(5-4-12)6-7-15(10)13-9/h6-8H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTCIPOZBSKPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.